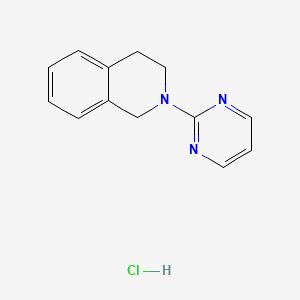

![molecular formula C21H17FN2O3S B2811514 4-(4-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941912-97-6](/img/structure/B2811514.png)

4-(4-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

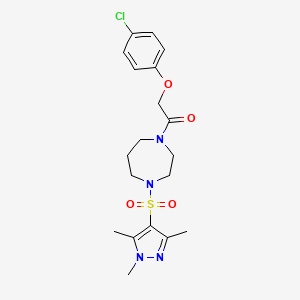

The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight of the compound is 396.44.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-(4-Fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and related compounds have been extensively utilized in synthetic chemistry, particularly for ring contractions and transformations. The research by Fülöpová et al. (2015) outlines an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction of related compounds. This process involves carbon-sulfur bond formation and utilizes commercially available building blocks, highlighting the compound's role in facilitating access to pharmacologically relevant derivatives with diverse applications in biology, medicine, and industry (Fülöpová et al., 2015).

Catalysis

In the realm of catalysis, the compound's derivatives have been applied as efficient catalysts. For instance, Khazaei et al. (2015) demonstrated the use of a related compound as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, emphasizing its utility in promoting multi-component reactions in aqueous media. This method offers numerous advantages, such as mild reaction conditions, high yields, and adherence to green chemistry principles (Khazaei et al., 2015).

Anticancer Activities

The compound's scaffold has been leveraged in the development of new compounds with potential anticancer activities. Kamal et al. (2011) synthesized and evaluated two series of compounds based on the scaffolds of related structures for their inhibitory activity against various cancer cell lines. The study highlighted compounds with significant inhibitory effects on cell growth, partly attributed to the inhibition of tubulin polymerization (Kamal et al., 2011).

Anticonvulsant Activity

Compounds structurally related to this compound have also shown promise in pharmacological applications. Zhang et al. (2010) synthesized a series of derivatives and evaluated their anticonvulsant activity, revealing compounds with notable therapeutic potential and lower neurotoxicity compared to traditional drugs (Zhang et al., 2010).

Safety and Hazards

This compound is not intended for human or veterinary use and should be handled with appropriate safety measures in a research setting.

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse pharmacological activities of related compounds , it may be worthwhile to investigate whether this compound exhibits similar activities.

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c1-15-6-2-3-7-18(15)24-21(25)23(14-16-10-12-17(22)13-11-16)19-8-4-5-9-20(19)28(24,26)27/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZVYONNIHGHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811433.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2811434.png)

![N-[(1,3-dioxaindan-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)

![N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2811440.png)

![2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2811450.png)

![N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2811451.png)

![N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2811453.png)

![(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2811454.png)